molecular formula C12H10N2O3 B1411758 methyl 1-(4-formylphenyl)-1H-pyrazole-3-carboxylate CAS No. 2108305-59-3

methyl 1-(4-formylphenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B1411758
CAS No.: 2108305-59-3
M. Wt: 230.22 g/mol
InChI Key: AZWMXSYDRJHAKJ-UHFFFAOYSA-N
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Description

Methyl 1-(4-formylphenyl)-1H-pyrazole-3-carboxylate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a pyrazole ring with a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(4-formylphenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-formylphenylhydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The final product is obtained by esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The formyl group can undergo oxidation to form a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Methyl 1-(4-carboxyphenyl)-1H-pyrazole-3-carboxylate.

    Reduction: Methyl 1-(4-hydroxymethylphenyl)-1H-pyrazole-3-carboxylate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 1-(4-formylphenyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

  • **Medicine

Biological Activity

Methyl 1-(4-formylphenyl)-1H-pyrazole-3-carboxylate is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a formyl group and a carboxylate ester. Its molecular formula is C12H11N3O3C_{12}H_{11}N_{3}O_{3} with a molecular weight of approximately 230.22 g/mol. The structural characteristics of this compound facilitate interactions with various biological targets, enhancing its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The formyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition. Additionally, the pyrazole ring can participate in hydrogen bonding and π–π interactions, which may enhance binding affinity to biological targets .

1. Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Research indicates that compounds within the pyrazole family exhibit significant activity against various bacterial strains, including E. coli and Staphylococcus aureus. In vitro studies suggest that this compound could serve as a lead structure for developing new antimicrobial agents .

2. Anti-inflammatory Properties

The compound has shown promising anti-inflammatory effects in several studies. It was evaluated using carrageenan-induced edema models, where it demonstrated substantial inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In some cases, its efficacy was comparable to standard anti-inflammatory drugs like dexamethasone .

3. Anticancer Potential

This compound has been studied for its anticancer properties. It has shown inhibitory effects on various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells. The mechanism involves targeting multiple cancer-related pathways, including topoisomerase II and EGFR inhibition .

Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against E. coli, Staphylococcus aureus; potential for further development as an antibiotic
Anti-inflammatorySignificant reduction in TNF-α and IL-6 levels; comparable efficacy to dexamethasone
AnticancerInhibitory effects on MDA-MB-231 and HepG2 cell lines; targets topoisomerase II, EGFR

Case Study: Anticancer Activity

A study conducted by researchers evaluated the anticancer activity of this compound against various cancer cell lines. The results indicated that at concentrations between 10 µM to 50 µM, the compound exhibited significant cytotoxicity against MDA-MB-231 cells, leading to apoptosis through the activation of caspase pathways .

Properties

IUPAC Name

methyl 1-(4-formylphenyl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-17-12(16)11-6-7-14(13-11)10-4-2-9(8-15)3-5-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZWMXSYDRJHAKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=C1)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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